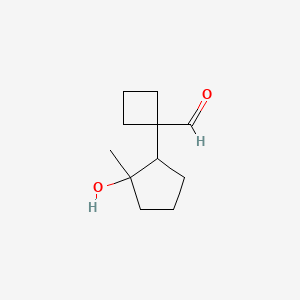
1-(2-Hydroxy-2-methylcyclopentyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-methylcyclopentyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2 It is characterized by a cyclobutane ring attached to a cyclopentyl group, which is further substituted with a hydroxyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the intramolecular pinacol-type reductive coupling, which can be achieved using a vanadium (II)/zinc (II) bimetallic complex . This method provides a high yield and is efficient for laboratory-scale synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-2-methylcyclopentyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
1-(2-Hydroxy-2-methylcyclopentyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Hydroxy-2-methylcyclopentyl)cyclobutane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl and aldehyde groups, which can participate in various transformations. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Cyclobutane: A simple cyclic hydrocarbon with a four-membered ring.
Cyclopentanol: A cyclopentane ring with a hydroxyl group.
Cyclobutanone: A cyclobutane ring with a ketone group.
Uniqueness: 1-(2-Hydroxy-2-methylcyclopentyl)cyclobutane-1-carbaldehyde is unique due to the combination of a cyclobutane ring with a substituted cyclopentyl group
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(2-hydroxy-2-methylcyclopentyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-10(13)5-2-4-9(10)11(8-12)6-3-7-11/h8-9,13H,2-7H2,1H3 |
InChI Key |
HUHHBCFZXVHSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1C2(CCC2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


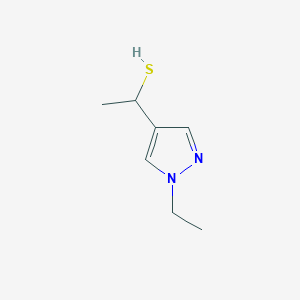




![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13296616.png)
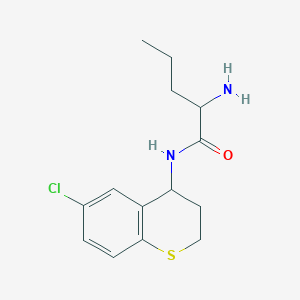
![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine](/img/structure/B13296627.png)
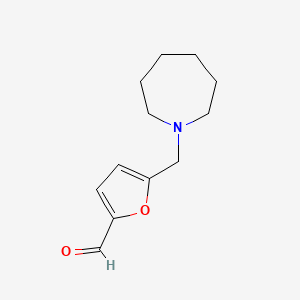

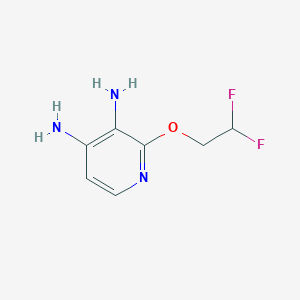
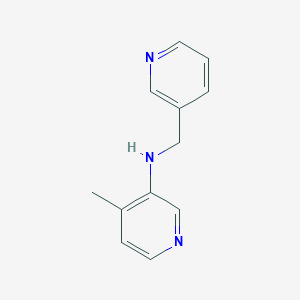
![tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13296651.png)
![1-[1-Methyl-3-(oxolan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13296656.png)
